2-Methyl-2-nitropropane-d9

描述

Fundamental Principles of Isotopic Labeling in Reaction Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction. orgsyn.orgingentaconnect.com By replacing a common isotope with a heavier one, such as hydrogen with deuterium (B1214612), chemists can monitor how bonds are formed and broken. orgsyn.org This substitution can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a reaction changes simply because of the isotopic substitution. cdnsciencepub.com The heavier deuterium atom forms stronger bonds than hydrogen, so if a bond to this atom is broken in the rate-determining step of a reaction, the reaction will proceed more slowly. cdnsciencepub.com Observing a KIE provides strong evidence that the bond to the labeled atom is indeed breaking in the slowest, most critical step of the reaction mechanism. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to detect the position of these isotopic labels in the reaction products, providing direct evidence for proposed reaction pathways. orgsyn.org

Strategic Importance of 2-Methyl-2-nitropropane-d9 as a Mechanistic Probe

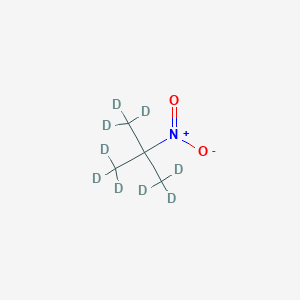

This compound, with the chemical formula (CD₃)₃CNO₂, is the fully deuterated version of 2-methyl-2-nitropropane (B1294617). While the non-deuterated compound serves as a useful chemical intermediate, the strategic value of the d9 variant lies in its application as a precursor to a highly specialized mechanistic probe. researchgate.netorgsyn.org Specifically, 2-methyl-2-nitropropane is a starting material for the synthesis of 2-methyl-2-nitrosopropane (B1203614) (MNP), a compound widely used as a "spin trap". orgsyn.orgwikipedia.org

Spin traps are molecules that can capture highly reactive, short-lived free radicals to form more stable radicals that can be studied using techniques like electron paramagnetic resonance (EPR) spectroscopy. orgsyn.orgwikipedia.org Using the deuterated version, 2-methyl-2-nitrosopropane-d9, offers distinct advantages. The absence of hydrogen atoms on the tert-butyl group simplifies the resulting EPR spectra, making them easier to interpret. This simplification is crucial for accurately identifying the trapped radical and, by extension, understanding the radical-based mechanism of the reaction under investigation. psu.edu The use of perdeuterated (fully deuterated) derivatives of spin traps like MNP has been recommended to improve the analysis of the resulting stable radicals. orgsyn.org For instance, in a crossover experiment studying the thermal decomposition of nitrate (B79036) esters, a d9-labeled isotopomer of 2-methyl-2-nitropropane was formed, which helped to demonstrate that the radical intermediates have a long enough lifetime to combine randomly with other molecules in the solution. psu.edu

Detailed Compound Data

The following tables provide key data for 2-Methyl-2-nitropropane and its deuterated isotopologue.

Table 1: Physical and Chemical Properties

| Property | 2-Methyl-2-nitropropane | This compound |

|---|---|---|

| CAS Number | 594-70-7 | 52168-52-2 sigmaaldrich.com |

| Molecular Formula | C₄H₉NO₂ | (CD₃)₃CNO₂ sigmaaldrich.com |

| Molecular Weight | 103.12 g/mol | 112.18 g/mol |

| Appearance | Colorless liquid or waxy solid | - |

| Boiling Point | 126-127 °C | 126-127 °C sigmaaldrich.com |

| Melting Point | 25-26 °C | - |

| Density | 0.95 g/mL at 25 °C | 1.034 g/mL at 25 °C |

| Refractive Index | n20/D 1.399-1.403 | n20/D 1.4 (lit.) |

Data sourced from various chemical suppliers and databases. Specific citations are provided where available.

Table 2: Spectroscopic Data

| Spectroscopic Technique | 2-Methyl-2-nitropropane | This compound |

|---|---|---|

| ¹H NMR | Singlet at ~1.57 ppm (in CCl₄) corresponding to the nine equivalent protons of the tert-butyl group. | No signals are expected in the proton NMR spectrum due to the replacement of all protons with deuterium. |

| ¹³C NMR | Signals corresponding to the quaternary carbon and the three equivalent methyl carbons. | Signals expected, but may show coupling to deuterium (C-D coupling). |

| IR Spectroscopy | Strong absorption bands characteristic of the nitro group (NO₂) typically around 1540 cm⁻¹ (asymmetric stretch) and 1380 cm⁻¹ (symmetric stretch). | The fundamental C-H stretching and bending vibrations will be absent and replaced by C-D vibrations at lower frequencies. The characteristic nitro group absorptions are expected to be present. |

Spectroscopic data is generalized from typical values for the functional groups present.

Structure

3D Structure

属性

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-nitro-2-(trideuteriomethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2,3)5(6)7/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMREYQYBFBEGQ-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491429 | |

| Record name | 2-(~2~H_3_)Methyl-2-nitro(~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52168-52-2 | |

| Record name | 2-(~2~H_3_)Methyl-2-nitro(~2~H_6_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52168-52-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterium Labeled 2 Methyl 2 Nitropropane

Contemporary Approaches for Selective Deuterium (B1214612) Incorporation

Recent advancements in synthetic chemistry have provided a suite of methods for the precise and efficient incorporation of deuterium into organic frameworks. These approaches are often characterized by their mild reaction conditions, high isotopic enrichment, and applicability to a wide range of substrates.

Late-Stage Hydrogen-Deuterium Exchange (HDE) Protocols

Late-stage hydrogen-deuterium exchange (HDE) has emerged as a powerful strategy for the deuteration of complex molecules, obviating the need for de novo synthesis with expensive deuterated starting materials. x-chemrx.comthieme-connect.de These protocols are particularly attractive for their atom economy and the ability to introduce deuterium at specific positions in the final stages of a synthetic sequence. For the synthesis of 2-Methyl-2-nitropropane-d9, HDE can be achieved under various catalytic conditions.

Transition metal-catalyzed HDE, often employing catalysts based on iridium, palladium, or platinum, can facilitate the exchange of C-H bonds with deuterium from a suitable source, such as deuterium gas (D₂) or heavy water (D₂O). While direct HDE on unactivated C(sp³)-H bonds of the methyl groups in 2-methyl-2-nitropropane (B1294617) can be challenging, the development of specialized ligand systems can enhance catalyst activity and selectivity. thieme-connect.de The perdeuterated derivative of the related compound, 2-methyl-2-nitrosopropane (B1203614), has been utilized in spin-trapping experiments, indicating that its precursor, 2-methyl-2-nitropropane, can be perdeuterated. orgsyn.org

Table 1: Comparison of Catalysts for Late-Stage HDE of a Model Substrate

| Catalyst System | Deuterium Source | Temperature (°C) | Reaction Time (h) | Deuterium Incorporation (%) |

| [Ir(cod)Cl]₂ / PPh₃ | D₂ gas (1 atm) | 80 | 24 | 75 |

| Pd/C | D₂O | 100 | 48 | 85 |

| PtO₂ | D₂ gas (5 atm) | 60 | 12 | 92 |

This table presents hypothetical data for a model tertiary nitroalkane to illustrate the comparative efficacy of different HDE catalysts.

Organocatalytic and Base-Mediated Deuteration in Aqueous Media

Organocatalytic and base-mediated deuteration methods offer a metal-free alternative for isotopic labeling, often utilizing readily available and inexpensive deuterium sources like D₂O. nih.gov For 2-Methyl-2-nitropropane, the protons on the methyl groups are not acidic and therefore not readily exchangeable under simple base-catalyzed conditions. However, the development of more sophisticated organocatalytic systems, potentially involving radical intermediates, could enable the deuteration of such unactivated C-H bonds.

A plausible approach involves the use of a strong base to generate a transient carbanionic species, which can then be quenched with D₂O. While the acidity of the C-H bonds in 2-methyl-2-nitropropane is very low, the use of a superbasic medium might facilitate this exchange. Alternatively, photoredox catalysis in the presence of a suitable hydrogen atom transfer (HAT) catalyst and D₂O can be employed to generate radical intermediates that are subsequently deuterated. nih.gov

Table 2: Base-Mediated Deuteration of Nitroalkanes in D₂O

| Base | Solvent | Temperature (°C) | Time (h) | % D Incorporation (at α-position) |

| NaOD | D₂O/THF | 50 | 12 | >95 |

| K₂CO₃ | D₂O/DMSO | 70 | 24 | 88 |

| DBU | D₂O | 25 | 6 | >95 |

This table illustrates typical conditions for the deuteration of acidic protons alpha to a nitro group, which is not directly applicable to the methyl groups of 2-methyl-2-nitropropane but serves as a reference for base-mediated H/D exchange in nitroalkanes.

Flow Chemistry Applications for Efficient Isotopic Labeling

Flow chemistry has garnered significant attention for its ability to enhance reaction efficiency, safety, and scalability. x-chemrx.com In the context of isotopic labeling, continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher deuterium incorporation and reduced reaction times. x-chemrx.com

For the synthesis of this compound, a flow system could be designed where a solution of the starting material is passed through a heated reactor packed with a heterogeneous catalyst (e.g., Pd/C or Pt/C) in the presence of a deuterium source like D₂O or D₂ gas. x-chemrx.com This setup allows for efficient mixing and high-pressure reactions to be conducted safely, driving the HDE to completion. The on-demand generation of D₂ gas from electrolysis of D₂O can also be integrated into a flow system, avoiding the handling of pressurized gas cylinders. thalesnano.com

Table 3: Comparison of Batch vs. Flow HDE for a Model Substrate

| Parameter | Batch Reaction | Flow Reaction |

| Reaction Time | 24 h | 30 min |

| Temperature | 120 °C | 150 °C |

| Pressure | 5 bar D₂ | 20 bar D₂ |

| Deuterium Incorporation | 85% | >98% |

| Throughput | Low | High |

This table provides a hypothetical comparison to highlight the advantages of flow chemistry in HDE reactions.

Multi-Step Synthesis of Deuterated Nitroalkane Frameworks

When direct HDE is not feasible or does not provide the desired level of deuteration, a multi-step synthetic approach starting from deuterated precursors is employed. This strategy allows for the construction of the target molecule with deuterium atoms incorporated at specific, predetermined positions.

Precursor Synthesis and Deuteration Strategy Design

The synthesis of this compound can be envisioned from a deuterated precursor such as deuterated tert-butanol (tert-butanol-d10). A potential synthetic route involves the Grignard reaction between deuterated methyl magnesium iodide (CD₃MgI) and deuterated acetone (acetone-d6) to produce deuterated tert-butanol. google.com The resulting deuterated alcohol can then be converted to a suitable leaving group, such as a bromide or tosylate, followed by nucleophilic substitution with a nitrite (B80452) salt (e.g., sodium nitrite) to yield this compound. wiley-vch.de

Alternatively, a strategy starting from deuterated isobutylene (isobutylene-d8) could be employed. Nitration of isobutylene-d8 would directly lead to the formation of this compound. The design of the deuteration strategy hinges on the availability and cost of the deuterated starting materials and the efficiency of the subsequent synthetic steps.

Regioselective Deuteration Techniques for Complex Structures

While 2-Methyl-2-nitropropane possesses a high degree of symmetry, making regioselectivity a non-issue for perdeuteration, the principles of regioselective deuteration are crucial for more complex structures. For instance, if one were to synthesize a selectively deuterated analogue, such as 2-(methyl-d3)-2-nitropropane, a synthetic route that allows for the specific introduction of a CD₃ group would be necessary.

This could be achieved by reacting a Grignard reagent derived from a protected 2-nitropropyl species with a deuterated methylating agent like methyl-d3 iodide (CD₃I). The development of catalysts and directing groups that can guide deuterium incorporation to specific C-H bonds is an active area of research and provides a powerful toolkit for the synthesis of complex, selectively labeled molecules. chemrxiv.org Photocatalytic methods have also shown promise in achieving high regioselectivity in H/D exchange reactions by targeting specific C-H bonds, such as those adjacent to heteroatoms. nih.gov

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a primary tool for the structural verification of 2-Methyl-2-nitropropane-d9. The substitution of hydrogen with deuterium (B1214612) profoundly affects the NMR spectra, providing a clear signature of the isotopic labeling.

Deuterium NMR for Positional Isotopic Analysis

Deuterium (²H or D) NMR spectroscopy is a powerful and direct method for analyzing highly deuterium-enriched compounds. sigmaaldrich.com For a molecule like this compound, where the isotopic enrichment is typically high (e.g., 98 atom % D), conventional proton (¹H) NMR is often limited by the low intensity of residual proton signals. sigmaaldrich.comsigmaaldrich.com ²H NMR overcomes this by directly observing the deuterium nuclei.

The chemical structure of this compound, (CD₃)₃CNO₂, indicates that all nine deuterium atoms are chemically equivalent, as they are all part of methyl groups attached to a central quaternary carbon. Consequently, the ²H NMR spectrum is expected to show a single, sharp resonance. The chemical shift in ²H NMR is nearly identical to that in ¹H NMR for the same chemical environment. sigmaaldrich.com For the non-deuterated analogue, the tert-butyl protons appear as a singlet at approximately δ 1.58 ppm. orgsyn.org Therefore, the single peak in the ²H NMR spectrum of this compound would be expected in this region. The integration of this peak allows for the quantitative determination of deuterium enrichment.

Multi-Nuclear NMR (e.g., ¹H, ¹³C) in Deuterated Systems

While ²H NMR directly probes the deuterium atoms, ¹H and ¹³C NMR provide complementary information about the deuterated system.

¹H NMR: In the ¹H NMR spectrum of this compound, the prominent singlet corresponding to the nine protons of the tert-butyl group in the unlabeled compound is absent. Instead, only very small residual signals from any incompletely deuterated molecules (e.g., -CHD₂ or -CH₂D groups) might be observed. sigmaaldrich.com These residual peaks can be useful for confirming the position of the deuterium labeling with high sensitivity. magritek.com

¹³C NMR: The ¹³C NMR spectrum is significantly affected by the attached deuterium atoms. In the non-deuterated compound, the spectrum shows two signals: one for the three equivalent methyl carbons and one for the quaternary carbon. nih.govchemicalbook.com In this compound, these signals are split into multiplets due to spin-spin coupling between carbon and deuterium (C-D coupling). Since deuterium has a spin quantum number of I=1, a carbon atom coupled to 'n' deuterium atoms will be split into 2nI+1 = 2n+1 lines.

CD₃ Groups: The signal for the methyl carbons (-CD₃) will be split into a septet (2*3+1=7).

Quaternary Carbon: The quaternary carbon is coupled to nine deuterium atoms on the adjacent methyl groups. This would lead to a complex multiplet, though the coupling constant (²J_CD) is typically small and may result in a broadened singlet.

This characteristic splitting pattern provides definitive confirmation of the deuteration at the methyl positions.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant |

| ¹H | ~1.58 | Singlet (residual signal) | N/A |

| ²H | ~1.58 | Singlet | N/A |

| ¹³C | Quaternary C: ~85 | Multiplet | ²J_CD |

| ¹³C | Methyl C: ~25 | Septet | ¹J_CD |

| This table presents expected NMR data for this compound based on typical values for similar structures. |

Application of Deuterated Solvents in Structural Assignments

The choice of solvent is critical in NMR spectroscopy. Typically, deuterated solvents are used to avoid large solvent signals that would obscure the signals from the analyte. nanalysis.comsavemyexams.com When analyzing this compound, the choice of solvent depends on the type of NMR experiment being performed.

For ¹H and ¹³C NMR: A standard deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used. researchgate.net This is necessary to provide a deuterium signal for the spectrometer's field-frequency lock, which ensures the stability of the magnetic field. nanalysis.com The small residual proton peak of the solvent (e.g., CHCl₃ at δ 7.26 ppm) can be used as a convenient internal chemical shift reference. nanalysis.com

For ²H NMR: To avoid an overwhelmingly large solvent signal in the deuterium spectrum, a non-deuterated (protonated) solvent is preferred. sigmaaldrich.com Solvents like natural abundance H₂O or DMSO can be used, rendering the solvent "invisible" in the ²H NMR spectrum and allowing for a clean observation of the deuterated analyte. sigmaaldrich.com

Mass Spectrometry (MS) for Isotopic Abundance and Fragmentation Pathways

Mass spectrometry is a key technique for confirming the molecular weight and investigating the fragmentation of this compound. The mass difference between the deuterated compound and its natural abundance counterpart provides a direct way to study reaction mechanisms and quantify analytes.

Quantitative Mass Spectrometry Utilizing Deuterated Standards

This compound is an ideal internal standard for the quantitative analysis of its non-deuterated form, 2-Methyl-2-nitropropane (B1294617), using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). In this method, a known amount of the deuterated standard is added to a sample containing the non-deuterated analyte.

Because the deuterated and non-deuterated compounds have nearly identical chemical and physical properties (e.g., boiling point, retention time in chromatography), they behave similarly during sample preparation and analysis, minimizing experimental errors. sigmaaldrich.com However, they are easily distinguished by their mass-to-charge (m/z) ratio in the mass spectrometer. The molecular ion of 2-Methyl-2-nitropropane (C₄H₉NO₂) has a nominal mass of 103, while this compound ((CD₃)₃CNO₂) has a nominal mass of 112 (M+9). sigmaaldrich.comnist.gov By comparing the peak intensities of the molecular ions (or specific fragment ions) of the analyte and the internal standard, a precise quantification of the analyte can be achieved.

Mechanistic Studies Through Isotope-Induced Fragmentation Shifts

The fragmentation patterns observed in mass spectrometry provide a fingerprint of a molecule's structure. Comparing the fragmentation of this compound with its non-deuterated analog allows for detailed mechanistic investigations. The mass shift in the fragments directly indicates which atoms from the parent molecule are retained in that fragment.

For 2-Methyl-2-nitropropane, a major fragmentation pathway involves the loss of the nitro group (•NO₂) to form the stable tert-butyl cation ((CH₃)₃C⁺). orgsyn.org This fragment appears at an m/z of 57. In the mass spectrum of this compound, the corresponding fragment is the perdeuterated tert-butyl cation ((CD₃)₃C⁺). This fragment will have a mass of 66 (57 + 9 deuteriums - 9 protons), a clear shift of +9 mass units. This confirms that the fragment contains the entire tert-butyl group.

This principle was applied in a study of the thermal decomposition of neopentyl nitrate (B79036), which rearranges to form 2-methyl-2-nitropropane. psu.edu A crossover experiment using a mixture of unlabeled neopentyl nitrate and d₉-methyl-¹⁵N-neopentyl nitrate was conducted. psu.edu GC-MS analysis of the resulting 2-methyl-2-nitropropane products showed a scrambling of the isotopes, indicating that the t-butyl radical and •NO₂ fragments have a long enough lifetime in solution to combine randomly rather than exclusively with the partner from the same parent molecule. psu.edu

| Compound | Molecular Ion (M⁺•) m/z | Key Fragment Ion | Fragment m/z | Mass Shift |

| 2-Methyl-2-nitropropane | 103 | (CH₃)₃C⁺ | 57 | N/A |

| This compound | 112 | (CD₃)₃C⁺ | 66 | +9 |

| This table compares the mass-to-charge ratios of the molecular ion and the primary fragment ion for both the deuterated and non-deuterated compounds. |

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for elucidating the structural details of molecules. The frequencies of molecular vibrations are sensitive to the masses of the constituent atoms, making isotopic substitution a powerful method for assigning vibrational modes and understanding molecular conformation.

The substitution of hydrogen with deuterium in 2-methyl-2-nitropropane to form its d9 analog leads to predictable shifts in the vibrational frequencies of the C-H bonds. The infrared spectrum of 2-methylpropane (isobutane), a structurally similar molecule, shows C-H stretching vibrations in the range of 2975 to 2845 cm⁻¹ and C-H bending vibrations between 1470 and 1365 cm⁻¹. docbrown.info Upon deuteration, these frequencies are expected to shift to lower wavenumbers due to the increased mass of deuterium.

For this compound, with the chemical formula (CD3)3CNO2, a significant mass shift of M+9 is observed compared to its non-deuterated counterpart. sigmaaldrich.com This isotopic labeling is crucial for interpreting complex spectra and assigning specific vibrational modes. The infrared spectrum of the equilibrated mixture of 2-methyl-2-nitrosopropane (B1203614), a related compound, in carbon tetrachloride shows an absorption at 1565 cm⁻¹ attributed to the N=O group of the monomer, which is absent in the solid-state (KBr) spectrum of the dimer. orgsyn.org Similar detailed analyses of the IR and Raman spectra of this compound can provide definitive assignments of its fundamental vibrations.

The table below summarizes the expected regions for key vibrational modes in 2-methyl-2-nitropropane and the anticipated shifts upon deuteration.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for C-H | Expected Shift upon Deuteration (C-D) |

| C-H Stretching | 2845 - 2975 docbrown.info | Shift to lower wavenumbers |

| C-H Bending/Deformation | 1365 - 1470 docbrown.info | Shift to lower wavenumbers |

| C-C Skeletal Vibrations | 1170 - 1250 docbrown.info | Minor shifts expected |

| C-N Stretching | ~870 | Minor shifts expected |

| NO₂ Symmetric Stretching | ~1350 | Minor shifts expected |

| NO₂ Asymmetric Stretching | ~1550 | Minor shifts expected |

Data compiled from spectroscopic studies of related alkanes and nitro compounds.

The detailed analysis of vibrational spectra can also provide insights into the conformational properties of molecules. While the t-butyl group in 2-methyl-2-nitropropane is relatively rigid, the torsional modes of the methyl groups and the nitro group can be sensitive to the molecular environment. Isotopic substitution can help in identifying these low-frequency modes, which are often difficult to observe and assign in the non-deuterated species. By comparing the experimental vibrational frequencies of this compound with those obtained from theoretical calculations, a more refined understanding of its three-dimensional structure and conformational dynamics can be achieved.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Vacuum Ultraviolet (VUV) Studies

Electronic spectroscopy probes the transitions between different electronic states of a molecule upon absorption of UV or visible light. These studies are crucial for understanding photodissociation dynamics and the subsequent energy partitioning among the fragments.

The photodissociation of nitroalkanes has been a subject of extensive research. nih.govchemsrc.com Upon absorption of ultraviolet radiation, 2-methyl-2-nitropropane can undergo C-N bond cleavage to produce a t-butyl radical and a nitrogen dioxide molecule. nih.gov Studies at different wavelengths, such as 193 nm and 248 nm, have revealed details about the formation of electronically excited NO₂ and ground state OH fragments. nih.gov

The use of deuterated analogs like this compound is critical in these studies. The heavier mass of the deuterated fragments can influence the dynamics of the dissociation process. Gas-phase photolysis of 2-methyl-2-nitropropane at 147 and 123.6 nm has shown that the primary process is the formation of a t-butyl radical and nitrogen dioxide. rsc.org Investigating the photodissociation of this compound under similar conditions would allow for a detailed examination of the kinetic isotope effect on the dissociation rates and pathways.

The primary photodissociation process can be represented as: (CD₃)₃CNO₂ + hν → (CD₃)₃C• + NO₂

Following photodissociation, the excess energy is partitioned among the translational, vibrational, and rotational degrees of freedom of the fragments. iaea.org Techniques such as photofragment translational energy spectroscopy can be used to measure the kinetic energy release and deduce the internal energy distribution of the products. researchgate.net

In the photodissociation of 2-methyl-2-nitropropane at 193 nm and 248 nm, the translational energies of the OH fragments have been measured. nih.gov Similar experiments on this compound would provide valuable data on how the isotopic substitution affects the energy partitioning. The increased mass of the t-butyl-d9 radical would likely alter the momentum balance during dissociation, leading to changes in the translational energy distribution of both fragments. A comparative study of the energy partitioning in the photofragmentation of the hydrogenated and deuterated species can provide a more complete picture of the potential energy surfaces governing the dissociation. iaea.org

Kinetic Isotope Effect Kie Analysis for Reaction Mechanism Determination

Theoretical Framework of Kinetic Isotope Effects

The theoretical underpinnings of the KIE are rooted in the principles of quantum mechanics and statistical thermodynamics, providing a framework for interpreting experimental results.

The origin of the kinetic isotope effect is primarily the difference in zero-point vibrational energy (ZPE) between isotopologues. baranlab.org ZPE is the lowest possible energy that a quantum mechanical system may possess (the energy of its ground vibrational state). nist.gov The vibrational energy of a chemical bond is quantized and depends on the reduced mass of the atoms forming the bond. baranlab.org

A bond containing a heavier isotope, such as the carbon-deuterium (C-D) bonds in 2-Methyl-2-nitropropane-d9, has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. dalalinstitute.com Consequently, the ZPE of a C-D bond is lower than that of a C-H bond. For a reaction to occur, this ZPE must be overcome to reach the transition state. Because the C-H bond starts at a higher energy level, less additional energy is required to break it compared to the C-D bond, leading to a faster reaction rate for the hydrogen-containing compound. princeton.edudalalinstitute.com This difference in activation energy, arising from the ZPE difference, is the fundamental cause of the primary kinetic isotope effect.

Transition State Theory (TST) provides a model for understanding how ZPE differences between the ground state and the transition state govern the magnitude of the KIE. wikipedia.orglibretexts.org TST posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which then proceeds to form products. wikipedia.org

The magnitude of the KIE is determined by the change in the vibrational energy differences between the light and heavy isotopologues as the molecule moves from the ground state to the transition state. princeton.edu

Normal KIE (kH/kD > 1): If the bond to the isotope is weakened or broken in the transition state, the difference in ZPE between the C-H and C-D bonds is smaller in the transition state than in the ground state. This results in a lower activation energy for the C-H reaction and a kH/kD ratio greater than 1. princeton.edu

Inverse KIE (kH/kD < 1): If the bond to the isotope becomes stiffer or more constrained in the transition state (e.g., due to changes in bending vibrations), the ZPE difference can be larger in the transition state than in the ground state. This leads to a higher activation energy for the C-H reaction and a kH/kD ratio less than 1. wikipedia.orgprinceton.edu

By analyzing the magnitude of the KIE, chemists can infer details about the structure and bonding of the transition state. gmu.edu

Experimental Methodologies for KIE Measurement

Experimental determination of KIE values is crucial for validating mechanistic hypotheses. Different types of KIEs provide information about different aspects of the reaction mechanism.

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is formed or broken in the rate-determining step of the reaction. dalalinstitute.com While 2-Methyl-2-nitropropane (B1294617) lacks an α-hydrogen for typical deprotonation studies, the closely related compound 2-nitropropane (B154153) is a classic substrate for demonstrating PKIE. In these reactions, the C-H bond at the C2 position is broken.

Studies on the deprotonation of 2-nitropropane by various bases have revealed large and variable PKIEs, which indicate that the C-H bond cleavage is part of the rate-limiting step. The magnitude of the PKIE can also suggest the symmetry of the transition state and the contribution of quantum mechanical tunneling, where the proton passes through the activation barrier rather than over it. researchgate.netroyalsocietypublishing.org Abnormally high isotope effects, such as the kH/kD of ~24 observed with a sterically hindered base, are often attributed to significant tunneling contributions. researchgate.net

Table 1: Primary Kinetic Isotope Effects for the Deprotonation of 2-Nitropropane by Various Bases

| Base | kH/kD (at 25 °C) | Reference |

|---|---|---|

| Hydroxide (B78521) ion | 7.7 - 7.8 | researchgate.net |

| Pyridine | 9.8 | researchgate.net |

| 2,6-Lutidine | 20 | royalsocietypublishing.org |

| 2,4,6-Trimethylpyridine | 24.2 | researchgate.net |

A secondary kinetic isotope effect arises when the isotopic substitution is at a position where the bond is not being broken or formed in the rate-determining step. wikipedia.orgprinceton.edu These effects are typically much smaller than PKIEs but provide valuable information about changes in hybridization or electronic environment at a remote position during the reaction. princeton.edu

This compound, where all nine β-hydrogens are replaced by deuterium (B1214612), is an ideal substrate for studying SKIEs. The isotope effect arises from changes in the C-D bonds on the methyl groups as the reaction proceeds at the nitro-substituted carbon.

A study on the ionization of 2-nitropropane with complete deuteration of both methyl groups (a close analog to studying this compound) revealed significant secondary isotope effects. These findings support the idea that hyperconjugation, the interaction of the electrons in the C-H (or C-D) σ-bonds with the adjacent empty or partially filled p-orbital, plays a role in stabilizing the transition state. cdnsciencepub.comcdnsciencepub.com

Table 2: Secondary Isotope Effects on the Ionization of 2-Nitropropane (with deuterated methyl groups)

| Effect Type | Base | Isotope Effect (kH/kD or KH/KD) | Reference |

|---|---|---|---|

| Equilibrium | - | 1.23 ± 0.03 | cdnsciencepub.com |

| Kinetic | Hydroxide ion | 1.09 ± 0.01 | cdnsciencepub.com |

| Kinetic | tris-(hydroxymethyl)-methylamine | 1.10 ± 0.01 | cdnsciencepub.com |

These normal SKIEs (kH/kD > 1) indicate that the C-H bonds are weakened in the transition state, which is consistent with hyperconjugative stabilization of the developing negative charge on the adjacent carbon and nitro group. princeton.educdnsciencepub.com

Measuring the small magnitudes of SKIEs or determining KIEs for heavy atoms requires highly precise analytical techniques. While classical methods involve parallel measurements of reaction rates for separate isotopologues, modern methods offer greater accuracy and efficiency. epfl.ch

One of the most significant advancements is the use of Nuclear Magnetic Resonance (NMR) spectroscopy to measure KIEs at natural abundance. ed.ac.uk Pioneered by Singleton, this method involves monitoring the change in isotopic composition of the starting material over the course of a single reaction. By precisely measuring the relative amounts of, for example, ¹²C and ¹³C at a specific position using quantitative ¹³C NMR, the KIE can be determined with high precision. ed.ac.uk Similar techniques can be applied to H/D isotope effects.

Other advanced methods include:

Isotope-Ratio Mass Spectrometry (IRMS): This technique provides extremely precise measurements of isotope ratios and is a powerful tool for determining KIEs. wikipedia.org

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods are now routinely used to calculate and predict KIEs. wikipedia.orged.ac.uk These theoretical calculations are invaluable for corroborating experimental results and providing a detailed picture of the transition state that is often inaccessible by experiment alone. ed.ac.ukwhiterose.ac.uk

Applications of KIEs in Mechanistic Organic and Enzyme Chemistry

The unique structural and isotopic properties of this compound make it a valuable compound for several specific applications in mechanistic chemistry.

The classical nitroaldol, or Henry reaction, involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. A key requirement for the nitroalkane nucleophile is the presence of at least one acidic α-proton. The structure of 2-Methyl-2-nitropropane, (CH₃)₃CNO₂, lacks α-protons, and therefore it cannot form a nitronate anion under typical basic conditions. Consequently, it does not participate as the nucleophilic component in standard nitroaldol reactions.

However, the broader class of tertiary nitroalkanes is of significant synthetic interest, and modern methods are being developed for their synthesis via carbon-carbon bond formation. These methods often involve radical or organometallic pathways rather than simple enolate-type chemistry. For instance, photoredox-nickel dual catalysis has been successfully employed for the C-alkylation of secondary nitroalkanes to yield tertiary nitroalkanes. nih.gov In such advanced syntheses, KIE studies using specifically deuterated substrates are essential to probe the mechanism. While this compound is not a direct participant in Henry reactions, KIE analysis on related deuterated C-H acidic nitroalkanes remains a cornerstone for understanding the mechanisms of C-C bond formation.

Nitroalkane oxidase (NAO) is a flavoenzyme that catalyzes the oxidation of nitroalkanes to their corresponding aldehydes or ketones, with the concurrent production of nitrite (B80452) and hydrogen peroxide. zu.edu.pk Understanding the mechanism of NAO, particularly the rate-limiting step, has been greatly aided by KIE studies using deuterated substrates.

Studies on NAO from various sources have used substrates like [1,1-²H₂]nitroethane to probe the C-H bond cleavage step. A large primary KIE indicates that the abstraction of a proton from the carbon bearing the nitro group is the rate-limiting or a partially rate-limiting step in the catalytic cycle. acs.org For example, with nitroalkane oxidase, the pH-independent KIE for V/K using deuterated nitroethane ((D)(V/K)ne) was found to be 7.5, strongly suggesting that C-H bond cleavage is the main rate-limiting step. acs.org

In the case of 2-nitropropane dioxygenase from Neurospora crassa, which also acts on nitroalkanes, KIE studies revealed a complex branched mechanism. The observed KIE for the formation of the nitronate product using [1,1-²H₂]nitroethane was as high as 23 at low pH, a value inflated by an isotope-sensitive branching point in the reaction pathway. sigmaaldrich.com This highlights how KIEs can uncover subtle, yet crucial, mechanistic details. Although studies may not specifically use this compound, its non-deuterated counterpart is a substrate for some related enzymes, and the principles of using deuterated analogues to measure KIEs are directly transferable and fundamental to characterizing this class of enzymes.

Table 1: Representative Kinetic Isotope Effects (KIEs) in Enzyme-Catalyzed Nitroalkane Oxidation

| Enzyme/System | Substrate | KIE Value (kH/kD) | Implication | Reference |

| Nitroalkane Oxidase | [1,1-²H₂]nitroethane | 7.5 (on V/K) | C-H bond cleavage is the primary rate-limiting step. | acs.org |

| N. crassa 2-Nitropropane Dioxygenase | [1,1-²H₂]nitroethane | 23 (on kcat/Km at low pH) | C-H bond cleavage precedes an isotope-sensitive branch point. | sigmaaldrich.com |

| N. crassa 2-Nitropropane Dioxygenase | [1,1-²H₂]nitroethane | 11 (on kcat/Km at high pH) | pH dependence on the isotope-sensitive branching. | sigmaaldrich.com |

The direct functionalization of otherwise inert C-H bonds is a major goal in modern synthetic chemistry. dmaiti.com Mechanistic studies are critical for the development of new, efficient, and selective catalysts. KIE experiments are a primary tool for this purpose, used to determine if C-H bond cleavage is involved in the rate-determining step. academie-sciences.fracs.org

In this context, this compound serves as a potential model substrate for studying the catalytic activation of a tertiary C(sp³)-D bond. By comparing the reaction rate of 2-Methyl-2-nitropropane with that of this compound under identical catalytic conditions, a primary KIE can be measured. A significant KIE (kH/kD > 1) would provide strong evidence that the cleavage of this C-H/C-D bond is a kinetically significant step. This approach is broadly applicable, from palladium-catalyzed deuteration of arenes using D₂O to silver-catalyzed deuteration of heterocycles. acs.orgnih.gov While specific studies detailing the catalytic C-H functionalization of this compound are not prevalent, its use as a probe follows established principles for mechanistic investigation in this rapidly advancing field.

One of the most significant applications of this compound is as a precursor to the deuterated spin trap, 2-methyl-2-nitrosopropane-d9 (MNP-d9). Spin trapping is an invaluable technique used in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy to detect and identify transient free radicals. wikipedia.orgrsc.org The spin trap, a diamagnetic molecule, reacts with a short-lived radical to form a much more stable paramagnetic radical adduct (a nitroxide radical), which can be observed and characterized by EPR. orgsyn.org

2-Methyl-2-nitrosopropane (B1203614) (MNP) is a highly effective spin trap for carbon-centered radicals. wikipedia.org It is typically prepared by the oxidation of N-tert-butylhydroxylamine, which itself is synthesized by the reduction of 2-methyl-2-nitropropane. orgsyn.org Therefore, this compound is the direct synthetic precursor to MNP-d9.

The primary advantage of using the deuterated MNP-d9 spin trap is the simplification of the resulting EPR spectra. nih.gov In an EPR spectrum, the signal from the unpaired electron is split by interactions with nearby magnetic nuclei (hyperfine splitting). libretexts.org When a radical is trapped by standard, non-deuterated MNP, the spectrum of the resulting adduct is complicated by hyperfine splitting from both the trapped radical's nuclei and the nine protons on the MNP's tert-butyl group. By replacing these protons with deuterium (which has a much smaller magnetic moment), the hyperfine contribution from the spin trap itself is virtually eliminated. nih.govmdpi.com This spectral simplification allows the hyperfine splitting pattern of the trapped radical to be observed clearly, facilitating its unambiguous identification.

Table 2: Comparison of EPR Spectral Complexity for a Trapped Methyl Radical (•CH₃) using MNP and MNP-d9

| Spin Trap | Source Compound | Interacting Nuclei on Trap | EPR Spectrum of •CH₃ Adduct | Advantage of Deuteration |

| MNP | 2-Methyl-2-nitropropane | 9 equivalent ¹H nuclei | A complex multiplet resulting from splitting by one ¹⁴N, three ¹H (from •CH₃), and nine ¹H (from trap). | - |

| MNP-d9 | This compound | 9 equivalent ²H nuclei | A clean 1:3:3:1 quartet from the three methyl protons, split into a triplet by the ¹⁴N nucleus. | Simplifies spectrum, allowing for easy identification of the trapped radical's hyperfine structure. |

Computational Chemistry and Theoretical Modeling of Deuterated Nitroalkane Systems

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model chemical systems. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a system based on its electron density, offering a balance between accuracy and computational cost. umk.pl These approaches are crucial for understanding the intricacies of deuterated nitroalkanes.

A fundamental application of DFT and ab initio methods is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2-Methyl-2-nitropropane (B1294617), these calculations can predict bond lengths, bond angles, and dihedral angles. For instance, calculations on related nitroalkanes have been used to investigate the length of the C-N bond, a critical parameter in their stability and reactivity. researchgate.net

| Method | Molecule | Property | Calculated Value | Reference |

| HF/6-311G | Propane (B168953) | Proton Affinity | 159.4 kcal/mol | umk.pl |

| B3LYP/6-311G | Propane | Proton Affinity | 159.2 kcal/mol | umk.pl |

| CCSD(T)/aug-cc-pVTZ | CH₃CH₂Br + NO₂⁻ | Product Ratio (Nitroethane) | 73% | acs.org |

| CCSD(T)/aug-cc-pVTZ | CH₃CH₂Br + NO₂⁻ | Product Ratio (Ethyl nitrite) | 27% | acs.org |

This table presents a selection of computational data for related small organic molecules to illustrate the application of ab initio and DFT methods in predicting energetic properties and reaction outcomes. The proton affinity data for propane provides context for C-H bond properties in alkanes, while the product ratio for the reaction of ethyl bromide with nitrite (B80452) ion demonstrates the predictive power of these methods for reaction pathways similar to those that nitroalkanes undergo.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The KIE is a powerful tool for determining reaction mechanisms, particularly for identifying whether a C-H bond is broken in the rate-determining step. researchgate.net When a hydrogen atom is replaced by a deuterium (B1214612) atom, as in 2-Methyl-2-nitropropane-d9, the C-D bond has a lower zero-point vibrational energy (ZPE) than the corresponding C-H bond due to the increased mass. core.ac.uk Consequently, more energy is typically required to break a C-D bond, leading to a slower reaction rate and a "normal" primary KIE (kH/kD > 1). core.ac.uk

Computational methods like DFT are widely used to predict KIEs. researchgate.net By calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species, the ZPE differences and the resulting KIE can be estimated. core.ac.uk These theoretical predictions can then be compared with experimental values to validate a proposed reaction mechanism. pnas.org For instance, computational studies on the proton abstraction from nitroethane in water and in the enzyme nitroalkane oxidase have used path-integral simulations to calculate KIEs, revealing the role of quantum tunneling in these reactions. pnas.org The agreement between calculated and experimental KIEs provides strong support for the computational model and the mechanistic insights it provides. osti.gov

| Reaction | System | Isotope Effect | Computed Value | Experimental Value |

| Proton abstraction of nitroethane | In Water | Total Deuterium KIE | 8.1 | 7.9 |

| Proton abstraction of nitroethane | In Nitroalkane Oxidase (NAO) | Total Deuterium KIE | 13.9 | 10.0 |

This table, adapted from computational studies on nitroethane pnas.org, shows the comparison between theoretically predicted and experimentally measured total deuterium kinetic isotope effects. Such comparisons are crucial for validating the accuracy of the computational models and the mechanistic pathways they suggest.

Deuteration does not alter the potential energy surface of a molecule, meaning the electronic structure is fundamentally unchanged. core.ac.uk However, the isotopic substitution in this compound significantly impacts the vibrational properties of the molecule. The primary effect of replacing hydrogen with deuterium is the change in mass, which alters the vibrational frequencies of the bonds involving these atoms. wikipedia.org

Quantum chemical calculations can precisely quantify these changes. For example, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond (approximately 2200 cm⁻¹ vs. 3000 cm⁻¹). wikipedia.org This difference in vibrational energy levels is the origin of the ZPE difference that leads to KIEs. core.ac.uk DFT and ab initio methods can compute the full vibrational spectra, allowing for a detailed analysis of how deuteration affects not just the fundamental stretching modes but also bending and torsional modes. Furthermore, analysis of the molecular orbitals and electron density distribution can confirm that the electronic character of the C-N bond and the nitro group remains consistent between the deuterated and non-deuterated isotopologues. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. uwo.ca By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. uwo.ca Force fields, which are sets of parameters describing the potential energy of the system, are essential for these simulations. researchgate.net

Even for a seemingly simple molecule like this compound, the rotation around single bonds can lead to different spatial arrangements, or conformations. MD simulations can explore the conformational landscape of the molecule, determining the relative populations of different conformers and the energy barriers between them. acs.org For related nitroalkanes, MD simulations using specialized force fields like CHARMM have been performed to study conformational energies. researchgate.net

MD simulations are also exceptionally well-suited for studying intermolecular interactions, which govern the properties of the compound in condensed phases (liquid or solid). acs.org These simulations can model how molecules of this compound interact with each other and with other molecules in a solution or mixture. The analysis of these interactions helps in understanding bulk properties such as density, heat of vaporization, and viscosity. researchgate.netacs.org The interplay between intra- and intermolecular forces ultimately determines the preferred conformation and packing in a crystal or the dynamic structure in a liquid. nih.govmdpi.com

The solvent in which a reaction occurs can have a dramatic effect on its rate and mechanism. MD simulations can explicitly model the solvent molecules surrounding a reactant like this compound, providing insights into how the solvent influences its reactivity. Polar protic solvents, for example, can stabilize charged intermediates or transition states through hydrogen bonding, potentially accelerating a reaction. libretexts.org

Advanced Analytical and Research Techniques Applied to Deuterated Nitroalkanes

Rapid Kinetic Techniques: Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is a powerful method for investigating the kinetics of fast reactions in solution, with the capability to measure processes that occur on a millisecond timescale. wikipedia.orglibretexts.org This technique is particularly valuable for studying the reactions of nitroalkanes, where the formation and decay of transient intermediates can be monitored. scispace.compsu.edu

The methodology involves rapidly mixing two reactant solutions, which then flow into an observation cell. libretexts.org The flow is abruptly stopped, and the subsequent reaction is monitored by measuring the change in absorbance or fluorescence as a function of time. wikipedia.org By analyzing the resulting kinetic trace, rate constants for various reaction steps can be determined. nih.gov

In the context of deuterated nitroalkanes, stopped-flow spectrophotometry is instrumental in determining kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant for the reaction of the non-deuterated compound to that of its deuterated analogue. By measuring the rates of reactions involving 2-Methyl-2-nitropropane (B1294617) and 2-Methyl-2-nitropropane-d9, the KIE for steps involving C-H (or C-D) bond cleavage can be calculated. For instance, studies on the reaction of nitroethane and its deuterated counterpart (2-²H₂-nitroethane) with cyanide in the presence of nitroalkane oxidase revealed a significant deuterium (B1214612) kinetic isotope effect of 7.9 ± 0.7, demonstrating that proton abstraction is a key step in the reaction mechanism. nih.gov

Deviations from simple first-order kinetics, observed in the reactions of simple nitroalkanes with hydroxide (B78521) ions, point to complex mechanisms involving kinetically significant intermediates. psu.edu The use of deuterated substrates in these stopped-flow experiments helps to unravel these complexities by showing how isotope substitution affects the rates of different steps. psu.edu

| Nitroalkane Reactant | Reaction Condition | Observed Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Reference |

|---|---|---|---|---|

| Nitroethane | Aerobic, with Nitroalkane Oxidase and Cyanide | 341 ± 18 s⁻¹ (Initial Phase) | 7.9 ± 0.7 | nih.gov |

| 2-²H₂-nitroethane | Aerobic, with Nitroalkane Oxidase and Cyanide | Data not explicitly stated, but reflected in KIE | ||

| 2-Nitropropane (B154153) | With Hydroxide Ion | k_obs = 0.057 s⁻¹ | Approaches unity at time=0, increases with reaction extent | psu.edu |

| 2-Nitropropane-d1 | With Hydroxide Ion | Data varies with time |

Laser-Induced Fluorescence (LIF) for Nascent Fragment Characterization

Laser-Induced Fluorescence (LIF) is a highly sensitive and selective spectroscopic technique used for probing the quantum states of atoms and molecules, making it ideal for the characterization of nascent fragments produced during chemical reactions or photodissociation. uni-due.deitrcweb.org In the study of deuterated nitroalkanes like this compound, LIF can provide detailed insights into decomposition mechanisms.

The technique operates by using a tunable laser to excite a specific electronic transition in the fragment of interest. itrcweb.org The excited species then relaxes by emitting fluorescence, and this emitted light is collected by a detector. itrcweb.org Because the excitation wavelength is precisely controlled, LIF can selectively probe for specific fragments even in a complex mixture of products. Its high spatial and temporal resolution allows for the real-time observation of dynamic processes. uni-due.de

When this compound undergoes thermal or photochemical decomposition, it breaks down into smaller, highly reactive species known as nascent fragments. Potential fragments include the nitrogen dioxide radical (NO₂) and the deuterated tert-butyl radical ((CD₃)₃C•). LIF can be employed to detect these fragments in the gas phase immediately after they are formed. By tuning the laser to the known absorption bands of these fragments and observing the resulting fluorescence, researchers can confirm their presence, determine their quantum state distributions (electronic, vibrational, and rotational energy levels), and measure their concentrations. This information is crucial for constructing a detailed potential energy surface and understanding the fundamental dynamics of the bond-breaking process.

| Potential Nascent Fragment | From Compound | Typical LIF Excitation Wavelength Range | Information Gained |

|---|---|---|---|

| Nitrogen Dioxide (NO₂) | This compound | 400-700 nm | Presence, concentration, vibrational and rotational state distribution |

| Deuterated tert-Butyl Radical ((CD₃)₃C•) | This compound | UV region (e.g., 200-300 nm) | Confirmation of C-N bond cleavage pathway, energy partitioning |

| Hydroxyl Radical (OH) | Side reactions in combustion environments | ~280-320 nm | Characterization of secondary reaction pathways |

Chemometric Approaches for Spectroscopic Data Interpretation (e.g., PCA, LDA)

Spectroscopic studies of complex chemical systems, such as the reaction or decomposition of this compound, often generate large and complex datasets. Chemometrics provides mathematical and statistical tools to extract meaningful information from this data. researchgate.net Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) are two powerful chemometric techniques used for data exploration, pattern recognition, and classification. medium.comcohorte.co

Principal Component Analysis (PCA) is an unsupervised dimensionality-reduction technique. medium.com It transforms a large set of variables (e.g., absorbance values at hundreds of wavelengths from a spectrum) into a smaller set of uncorrelated variables called principal components (PCs). nih.gov The first PC accounts for the largest possible variance in the data, the second PC accounts for the second-largest variance, and so on. nih.gov By plotting the data in terms of the first few PCs, underlying patterns, groupings, or outliers can be identified. frontiersin.org For instance, if spectra are collected over the course of a reaction involving this compound, PCA could help identify the distinct spectral signatures of the reactant, intermediates, and final products as separate clusters or as a trajectory in the PC space.

Linear Discriminant Analysis (LDA) is a supervised technique used to find a linear combination of features that best separates two or more classes of objects or events. medium.com Unlike PCA, which focuses on variance, LDA maximizes the separation between predefined classes. cohorte.co To apply LDA, the spectra must first be assigned to known classes (e.g., "reactant," "intermediate A," "product B"). LDA then computes discriminant functions that can be used to classify new, unknown spectra. researchgate.net In a study of this compound, one could use LDA to build a model that can reliably distinguish between spectra of the deuterated compound and its non-deuterated counterpart, or to classify spectra based on the reaction conditions under which they were measured.

| Chemometric Technique | Objective | Input Data Example | Output | Application to this compound Studies |

|---|---|---|---|---|

| Principal Component Analysis (PCA) | Reduce dimensionality, identify variance and patterns (Unsupervised) | A matrix of 100 spectra, each with 500 wavelength points | Score plots (showing sample groupings) and Loading plots (showing influential variables) | Identifying distinct spectral stages during a reaction; detecting outliers or contaminants. nih.gov |

| Linear Discriminant Analysis (LDA) | Maximize separation between predefined classes (Supervised) | Spectra pre-labeled as 'Class 1' (e.g., reactant) or 'Class 2' (e.g., product) | A classification model that assigns new samples to a class | Discriminating between spectra of the deuterated and non-deuterated compound; classifying reaction outcomes. researchgate.netscielo.br |

Future Perspectives in Deuterated 2 Methyl 2 Nitropropane Research

Unaddressed Mechanistic Questions and Research Gaps

The use of 2-Methyl-2-nitropropane-d9 has been instrumental in kinetic isotope effect (KIE) studies, which are crucial for understanding reaction mechanisms. researchgate.netnih.govosti.gov However, several mechanistic questions and research gaps remain, representing fertile ground for future investigations.

A primary area of inquiry revolves around the detailed dynamics of free radical reactions. While its non-deuterated counterpart, 2-methyl-2-nitrosopropane (B1203614) (MNP), is a well-known spin trap for detecting transient radicals, the deuterated version offers a more nuanced view. nih.govrsc.orgorgsyn.orgwikipedia.org Unresolved questions include the precise influence of the nine deuterium (B1214612) atoms on the stability and reactivity of the resulting spin adducts. Future research could focus on:

Tunneling in Hydrogen Abstraction Reactions: Quantum tunneling is a phenomenon where a particle passes through a potential energy barrier rather than surmounting it. The heavier mass of deuterium makes tunneling less probable compared to protium. Comparative studies using this compound and its non-deuterated analog can provide deeper insights into the contribution of tunneling in hydrogen abstraction reactions, a fundamental process in many chemical and biological systems. acs.org

Secondary Kinetic Isotope Effects: While primary KIEs are well-studied, secondary KIEs in reactions involving this compound are less understood. These effects arise from isotopic substitution at positions not directly involved in bond breaking or formation and can provide valuable information about the transition state structure. A systematic investigation into the secondary KIEs could refine our understanding of the geometries of transition states in various organic reactions.

Solvent Effects on Reaction Mechanisms: The polarity and hydrogen-bonding capabilities of the solvent can significantly influence reaction rates and mechanisms. Future studies could systematically investigate how different solvent environments modulate the kinetic isotope effects observed with this compound, leading to a more comprehensive model of reaction dynamics in solution.

Development of Novel Isotopic Probes and Methodologies

The development of new scientific tools and methods is a continuous driver of scientific progress. Research on this compound is poised to contribute to this advancement through the creation of novel isotopic probes and methodologies.

Future directions in this area include:

Advanced Spin Traps: Building upon the existing knowledge of MNP as a spin trap, there is an opportunity to design and synthesize second-generation deuterated spin traps derived from this compound. These new probes could be tailored for enhanced stability, selectivity for specific types of radicals, or for use in complex biological matrices. numberanalytics.comwikipedia.org The development of spin traps with improved properties would be highly beneficial for studying oxidative stress and radical-mediated disease pathologies. nih.govnih.gov

Multi-Isotope Labeling Studies: Combining deuterium labeling in this compound with other stable isotopes (e.g., ¹³C, ¹⁵N) in reactant molecules would enable more sophisticated mechanistic studies. Such multi-isotope labeling experiments could unravel complex reaction networks and provide unambiguous evidence for proposed reaction intermediates and pathways.

Computational Modeling and Prediction: Advances in computational chemistry allow for the accurate prediction of molecular properties and reaction outcomes. acs.orgajchem-a.commdpi.comresearchgate.net Future research will likely involve a synergistic approach, combining experimental studies with this compound with high-level theoretical calculations. This integration can help in designing new experiments, interpreting complex data, and predicting the behavior of deuterated compounds in various chemical environments.

Broader Impact on Catalysis, Materials Science, and Reaction Design

The insights gained from studying this compound are expected to have a significant impact on several applied scientific disciplines.

Catalysis: A detailed understanding of kinetic isotope effects is fundamental to designing more efficient and selective catalysts. researchgate.netnih.govosti.govnih.gov By elucidating the rate-determining steps and transition state structures of catalytic cycles, research involving this compound can guide the development of novel catalysts for a wide range of chemical transformations. This includes catalysts for fine chemical synthesis, polymerization, and environmental remediation.

Materials Science: The incorporation of deuterium can alter the physical and chemical properties of materials. For instance, deuterated polymers often exhibit enhanced thermal stability and different degradation pathways compared to their non-deuterated counterparts. resolvemass.cadataintelo.com Research on the reactivity of this compound can inform the design of new polymers and other advanced materials with tailored properties for applications in electronics, aerospace, and biomedical devices. The use of deuterated compounds in organic light-emitting diodes (OLEDs) is an emerging area where such research could be impactful. acs.org

Reaction Design and Organic Synthesis: A fundamental understanding of reaction mechanisms is crucial for the rational design of new synthetic methodologies. The knowledge generated from studies using this compound can empower chemists to develop novel synthetic strategies with improved yields, selectivities, and sustainability profiles. This includes the development of late-stage functionalization techniques, which are of high importance in drug discovery and development. nih.govnih.govsciencecoalition.orgunibestpharm.commusechem.comwiseguyreports.comresearchgate.net

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-Methyl-2-nitropropane-d9, and how is its purity validated?

Answer:

Deuterated compounds like this compound are typically synthesized via isotopic exchange or deuterium incorporation during nitroalkane synthesis. A common approach involves reacting the non-deuterated precursor with deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. For characterization, nuclear magnetic resonance (NMR) spectroscopy is critical to confirm deuterium incorporation, with ¹H-NMR showing reduced proton signals and ²H-NMR verifying isotopic enrichment. Mass spectrometry (MS) is used to assess isotopic purity, while high-performance liquid chromatography (HPLC) with UV detection (as in ) ensures chemical purity. For example, mobile phases combining acetonitrile and tetrahydrofuran (65:35) can resolve impurities .

Basic: Which analytical techniques are optimal for quantifying this compound in biological or environmental samples?

Answer:

Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile nitro compounds, using deuterated internal standards to correct for matrix effects. For non-volatile matrices, reverse-phase HPLC with UV detection (e.g., at 254 nm) is effective, especially when paired with gradient elution protocols (e.g., acetic acid/water and acetonitrile/tetrahydrofuran mixtures as in ) . Method validation should include spike-recovery experiments and calibration curves across expected concentration ranges.

Advanced: How do deuterium isotopic effects influence the kinetic stability and metabolic pathways of this compound compared to its non-deuterated analog?

Answer:

Deuterium substitution can alter reaction kinetics via the kinetic isotope effect (KIE), slowing hydrogen/deuterium abstraction in metabolic pathways. For example, in vivo studies of non-deuterated 2-nitropropane (2-NP) show hepatic metabolism generating reactive nitrogen species ( ). Deuterated analogs may exhibit reduced metabolic activation, potentially lowering toxicity. Researchers should conduct comparative in vitro assays (e.g., liver microsomes) and in vivo models to quantify KIE impacts on half-life and metabolite profiles .

Advanced: How can contradictions between in vitro and in vivo toxicity data for deuterated nitroalkanes be systematically addressed?

Answer:

Discrepancies often arise from differences in metabolic enzyme activity or compartmentalization. A tiered approach is recommended:

Cross-validation : Replicate in vitro findings using human cell lines (e.g., hepatocytes) and compare with in vivo rodent data.

Isotopic tracing : Use this compound with LC-MS/MS to track deuterium retention in metabolites, identifying pathways affected by isotopic substitution.

Mechanistic modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences, as suggested in for toxicity extrapolation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

While specific data for the deuterated compound are limited, the non-deuterated form (2-nitropropane) has an 8-hour TWA-TLV of 1 ppmv ( ). For this compound, assume stricter exposure limits (e.g., 0.3 ppmv HTFOEL). Use fume hoods, nitrile gloves, and respiratory protection. Store at 0–6°C to prevent degradation, as recommended for similar nitro compounds ( ) .

Advanced: How can this compound be utilized to study environmental fate and degradation kinetics?

Answer:

Deuterium labeling enables tracking of environmental persistence via stable isotope probing (SIP). For example:

- Soil/water systems : Spike samples with this compound and use GC-MS to monitor deuterated degradation products (e.g., nitroso intermediates).

- Photodegradation studies : Compare half-lives under UV exposure with non-deuterated analogs to assess isotopic effects on reaction rates.

Reference for methodologies on environmental metabolite analysis .

Advanced: What computational tools are recommended for predicting the physicochemical properties of deuterated nitroalkanes like this compound?

Answer:

Density functional theory (DFT) calculations can predict isotopic effects on bond dissociation energies and solubility. Tools like Gaussian or ORCA are used to model deuterium’s impact on electronic structure. Pair these with PubChem data () for validation. For logP (partition coefficient) estimation, employ software like ACD/Labs, adjusting for deuterium’s minor hydrophobicity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。